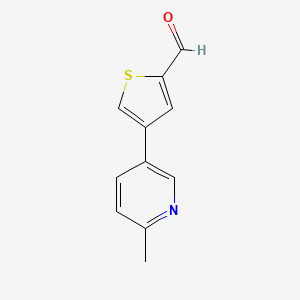
4-(6-Methylpyridin-3-YL)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Methylpyridin-3-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features both a thiophene ring and a pyridine ring. The presence of these two rings makes it a compound of interest in various fields of research, including medicinal chemistry and materials science. Thiophene derivatives are known for their diverse biological activities and applications in organic electronics .
Preparation Methods
The synthesis of 4-(6-Methylpyridin-3-YL)thiophene-2-carbaldehyde typically involves the following steps:
Heterocyclization: The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-(6-Methylpyridin-3-YL)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic substitution reactions on the thiophene ring, such as halogenation or nitration.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major products formed from these reactions include carboxylic acids, alcohols, and substituted thiophene derivatives.
Scientific Research Applications
4-(6-Methylpyridin-3-YL)thiophene-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(6-Methylpyridin-3-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives are known to inhibit certain enzymes and modulate receptor activity, leading to their biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(6-Methylpyridin-3-YL)thiophene-2-carbaldehyde can be compared with other similar compounds, such as:
Thiophene-2-carboxaldehyde: Another thiophene derivative with an aldehyde group, but without the pyridine ring.
Thieno[3,2-b]thiophene: A fused thiophene compound with extended π-conjugation, used in organic electronics.
2-Butylthiophene: A thiophene derivative used in the synthesis of anticancer agents.
The uniqueness of this compound lies in its combination of the thiophene and pyridine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9NOS |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
4-(6-methylpyridin-3-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H9NOS/c1-8-2-3-9(5-12-8)10-4-11(6-13)14-7-10/h2-7H,1H3 |
InChI Key |
BROKWNFPBFAAON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


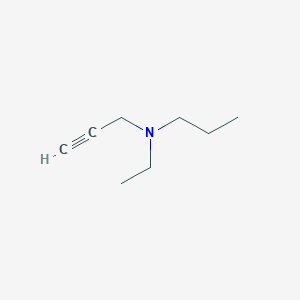
![{7-Oxa-1-azaspiro[4.4]nonan-8-yl}methanol](/img/structure/B13211353.png)
![3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13211367.png)

![Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B13211396.png)
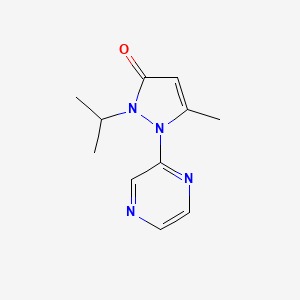
![Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13211406.png)

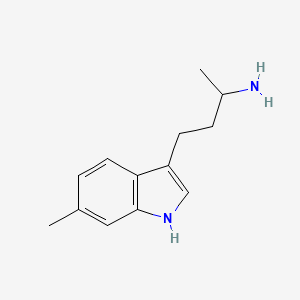
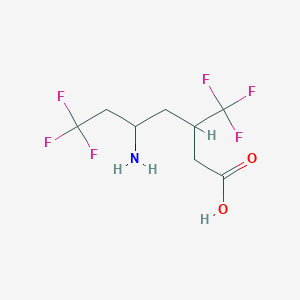
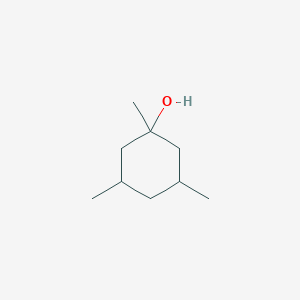
![2-{3-Methyl-5-[2-(trifluoromethyl)phenyl]furan-2-yl}acetic acid](/img/structure/B13211447.png)
![Methyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13211452.png)
![7-(Oxolane-3-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13211459.png)
